DHFR-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

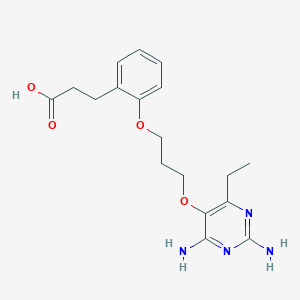

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H24N4O4 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3-[2-[3-(2,4-diamino-6-ethylpyrimidin-5-yl)oxypropoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C18H24N4O4/c1-2-13-16(17(19)22-18(20)21-13)26-11-5-10-25-14-7-4-3-6-12(14)8-9-15(23)24/h3-4,6-7H,2,5,8-11H2,1H3,(H,23,24)(H4,19,20,21,22) |

InChI Key |

VDGXZSSDCDPCRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=CC=C2CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Dihydrofolate Reductase (DHFR) and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, playing a pivotal role in the synthesis of nucleic acids and amino acids.[1][2][3] Its essential function in cell proliferation has made it a significant target for therapeutic intervention, particularly in the fields of oncology and infectious diseases.[4][5] This guide provides a comprehensive overview of DHFR's function, the mechanism of its inhibitors, and the experimental methodologies used to evaluate these compounds. While a specific compound designated "DHFR-IN-5" was not identifiable in publicly available scientific literature, this document will serve as a detailed resource on the broader class of DHFR inhibitors.

The Function of Dihydrofolate Reductase

DHFR is an enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[2][6][7][8] THF and its derivatives are essential one-carbon donors in various biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental building blocks of DNA.[2][3] Additionally, THF is involved in the synthesis of certain amino acids, such as methionine and glycine.[1] By regulating the intracellular pool of THF, DHFR is critical for DNA replication and cell growth.[2][3] Consequently, the inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and ultimately causing cell cycle arrest and apoptosis.[1][3][4]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors are typically structural analogs of the natural substrate, dihydrofolate.[5] They act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity, thereby preventing the binding of DHF.[4] This blockage of the enzyme's catalytic activity leads to a cascade of downstream effects:

-

Depletion of Tetrahydrofolate: The most immediate consequence of DHFR inhibition is the reduction of the intracellular THF pool.

-

Inhibition of Thymidylate Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis.

-

Inhibition of Purine Synthesis: The synthesis of purine nucleotides also relies on THF-derived one-carbon units.

-

Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair ultimately leads to cell cycle arrest, primarily at the G1/S boundary, and subsequent programmed cell death.[3]

The selectivity of DHFR inhibitors for microbial versus mammalian enzymes is a key factor in their therapeutic application. For instance, trimethoprim exhibits a much higher affinity for bacterial DHFR than for human DHFR, making it an effective antibiotic.[1][5] Conversely, methotrexate is a potent inhibitor of mammalian DHFR and is widely used in cancer chemotherapy.[2][4]

Quantitative Data for Representative DHFR Inhibitors

The inhibitory activity of DHFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized DHFR inhibitors against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methotrexate | Various | ~0.08 | [9] |

| Compound 1 | Various | 2.7 times more active than Methotrexate | [9] |

| Compound 2 | HS578T (Breast Cancer) | 0.06 | [9] |

| Compound 4 | Bovine Liver DHFR | 0.004 | [9] |

| Compound 13 | Recombinant Human DHFR | 0.59 | [9] |

| Compound 14 | Recombinant Human DHFR | 0.46 | [9] |

| Compound 30 | Recombinant Human DHFR | 0.002 | [9] |

| 4-pyrrolidine-based thiosemicarbazones | DHFR Enzyme | 12.37 - 54.10 | [10] |

| 4-piperidine-based thiosemicarbazones | DHFR Enzyme | 13.70 - 47.30 | [10] |

Experimental Protocols

The evaluation of DHFR inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

1. DHFR Enzyme Inhibition Assay (Spectrophotometric)

-

Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is monitored in the presence and absence of the test inhibitor.

-

Methodology:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADPH, and the DHFR enzyme.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the substrate, dihydrofolate.

-

The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Cell-Based Proliferation Assay

-

Principle: This assay assesses the ability of a DHFR inhibitor to inhibit the growth and proliferation of cancer cells in culture.

-

Methodology (using MTT assay as an example):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the DHFR inhibitor at a range of concentrations for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.

-

3. In Vivo Efficacy Studies in Animal Models

-

Principle: These studies evaluate the anti-tumor activity of a DHFR inhibitor in a living organism, typically in mouse models of cancer.

-

Methodology (using a xenograft model as an example):

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the DHFR inhibitor via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised, weighed, and may be further analyzed for biomarkers of drug activity.

-

The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.

-

Visualizations

Caption: The central role of DHFR in the folate metabolism pathway and its inhibition.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 6. DHF [chem.uwec.edu]

- 7. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Specificity and Selectivity of Dihydrofolate Reductase (DHFR) Inhibitors

A Note on DHFR-IN-5: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "this compound." Therefore, this guide will focus on the well-characterized and clinically relevant dihydrofolate reductase (DHFR) inhibitor, Pemetrexed, as a primary example to illustrate the principles of target specificity and selectivity. Comparisons to other notable DHFR inhibitors, such as Methotrexate and Trimethoprim, are included to provide a broader context.

Introduction to Dihydrofolate Reductase as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and several amino acids.[3][4] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it an effective target for cancer chemotherapy and antimicrobial agents.[5][6]

The clinical utility of a DHFR inhibitor is largely determined by its target specificity and selectivity. Specificity refers to the ability of a drug to bind to its intended target, while selectivity describes its capacity to bind to the intended target with higher affinity than to other molecules in the biological system. For anticancer agents, selectivity for tumor cells over healthy cells is paramount, while for antimicrobial agents, selectivity for the pathogen's enzyme over the human homolog is critical.

Target Specificity and Selectivity of Pemetrexed

Pemetrexed is a multi-targeted antifolate that inhibits not only DHFR but also other key enzymes in the folate pathway, namely thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[7][8] This multi-targeted approach is a key feature of its mechanism of action and contributes to its broad antitumor activity.[8]

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[7] Once inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[7][9] Polyglutamation enhances its intracellular retention and increases its inhibitory potency against its target enzymes.[9][10]

Table 1: In Vitro Inhibitory Activity of Pemetrexed and its Polyglutamated Form

| Target Enzyme | Inhibitor | Ki (nM) |

| Thymidylate Synthase (TS) | Pemetrexed | 1.3 |

| Pemetrexed-Glu5 | 0.013 | |

| Dihydrofolate Reductase (DHFR) | Pemetrexed | 7.2 |

| Pemetrexed-Glu5 | 7.2 | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed | 65 |

| Pemetrexed-Glu5 | 0.65 |

Data compiled from various sources. Ki values can vary depending on the assay conditions. Pemetrexed-Glu5 refers to the pentaglutamate form of pemetrexed.

The data in Table 1 demonstrates that while Pemetrexed inhibits DHFR, it is a significantly more potent inhibitor of TS, especially in its polyglutamated form.[10] The inhibition of multiple enzymes in the folate pathway makes it more difficult for cancer cells to develop resistance.[11]

Comparative Selectivity of Other DHFR Inhibitors

Methotrexate is one of the earliest and most widely used DHFR inhibitors in cancer chemotherapy and for the treatment of autoimmune diseases.[12][13] Unlike Pemetrexed, its primary target is DHFR.[10] However, its use can be associated with significant side effects due to its inhibition of DHFR in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[14][15]

Table 2: Comparative Inhibitory Activity of Methotrexate

| Enzyme | IC50 (nM) |

| Dihydrofolate Reductase (DHFR) | 13.25 ± 1.18 |

| Thymidylate Synthase (TS) | >10,000 |

Data is illustrative and IC50 values can vary based on experimental conditions.[5]

Trimethoprim is an antibiotic that exemplifies species selectivity. It is a potent inhibitor of bacterial DHFR but a very weak inhibitor of human DHFR, which accounts for its favorable safety profile in treating bacterial infections.[16][17] This selectivity is attributed to differences in the active site residues between the bacterial and human enzymes.[6]

Table 3: Species Selectivity of Trimethoprim

| DHFR Source | IC50 (µM) |

| Escherichia coli | ~0.007 |

| Human | ~55.26 |

Data compiled from various sources, including studies on different bacterial strains and recombinant human DHFR.[17][18]

Experimental Protocols

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against DHFR.[19]

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.[20][21] The presence of an inhibitor will slow down this reaction.

Materials:

-

Recombinant human DHFR enzyme

-

Assay Buffer: 20 mM TES, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA, pH 7.4[20]

-

NADPH solution (e.g., 10 mM stock)

-

Dihydrofolate (DHF) solution (e.g., 10 mM stock)

-

Test inhibitor compound at various concentrations

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

DHFR enzyme (to a final concentration in the linear range of the assay)

-

NADPH solution (to a final concentration of ~100 µM)[20]

-

Test inhibitor at various concentrations (or vehicle control)

-

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

-

Initiate the reaction by adding DHF solution (to a final concentration of ~100 µM).[20]

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[5]

-

Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This protocol outlines a method to assess the effect of a DHFR inhibitor on the proliferation of cancer cells.[22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test inhibitor compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test inhibitor at various concentrations (including a vehicle control).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Caption: Folate metabolism pathway showing inhibition points of Pemetrexed and Methotrexate.

Caption: Experimental workflow for a DHFR enzyme inhibition assay.

Caption: Experimental workflow for a cellular proliferation (MTT) assay.

Conclusion

The target specificity and selectivity of DHFR inhibitors are fundamental to their therapeutic efficacy and safety. As illustrated by Pemetrexed, a multi-targeted approach can offer advantages in overcoming drug resistance. In contrast, the high species selectivity of inhibitors like Trimethoprim is essential for their use as antimicrobial agents. A thorough understanding of an inhibitor's activity against its primary target and potential off-targets, determined through rigorous in vitro and cell-based assays, is critical for the development of novel and improved DHFR-targeting drugs. The experimental protocols and workflows provided in this guide serve as a foundation for researchers in the evaluation and characterization of new DHFR inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methotrexate - Wikipedia [en.wikipedia.org]

- 13. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Side effects of methotrexate - NHS [nhs.uk]

- 15. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 17. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Vitro Activity of DHFR-IN-5 Against Plasmodium falciparum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHFR-IN-5, also known as P218, is a potent inhibitor of dihydrofolate reductase (DHFR), a clinically validated drug target in the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth overview of the in vitro activity of this compound against both drug-sensitive and drug-resistant strains of P. falciparum. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support research and development efforts in the field of antimalarial drug discovery. This document details the quantitative inhibitory activity of this compound, the experimental protocols for its evaluation, and its mechanism of action.

Quantitative In Vitro Activity

The inhibitory potency of this compound has been evaluated against both the wild-type and drug-resistant strains of P. falciparum, as well as against the isolated parasite enzyme. The data are summarized in the tables below.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of this compound against P. falciparum Asexual Blood Stages

| P. falciparum Strain | Genotype/Phenotype | IC50 (nM) |

| TM4 | Wild-type (Pyrimethamine-sensitive) | 4.6[1] |

| V1/S | Quadruple mutant (Pyrimethamine-resistant) | 56[1] |

Table 2: In Vitro Inhibition Constant (Ki) of this compound against P. falciparum DHFR Enzyme

| Enzyme Source | Inhibition Constant (Ki) (nM) |

| Quadruple mutant P. falciparum DHFR | 0.54[1] |

Table 3: In Vitro Cytotoxicity and Selectivity Index of this compound

| Cell Line | Assay | Result | Estimated Selectivity Index (SI)* |

| HEK293 | hERG tail current | No adverse effect up to 100 µM[2] | >1785 (vs. V1/S) |

*Selectivity Index (SI) was calculated as the ratio of the highest tested concentration in mammalian cells to the IC50 against the resistant P. falciparum V1/S strain. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro activity of this compound.

In Vitro P. falciparum Drug Susceptibility Assay (SYBR Green I-based)

The 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum is typically determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites in the presence of the test compound by quantifying the amount of parasite DNA.

1. Parasite Culture:

-

P. falciparum strains (e.g., TM4 and V1/S) are maintained in continuous in vitro culture in human O+ erythrocytes.

-

The culture medium consists of RPMI 1640 supplemented with AlbuMAX I, hypoxanthine, HEPES buffer, sodium bicarbonate, and gentamicin.

-

Cultures are incubated at 37°C in a microaerophilic environment (5% CO2, 5% O2, 90% N2).

2. Assay Procedure:

-

Asynchronous parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Synchronized ring-stage parasites are plated in 96-well plates at a starting parasitemia of 0.5-1% and a hematocrit of 2%.

-

This compound is serially diluted and added to the wells. Control wells with no drug and wells with a known antimalarial (e.g., pyrimethamine) are included.

-

The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

After incubation, the plates are frozen at -20°C to lyse the red blood cells.

-

A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.

-

The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DHFR Enzyme Inhibition Assay

The inhibition constant (Ki) of this compound against the isolated P. falciparum DHFR enzyme is determined by measuring the decrease in the rate of NADPH oxidation in the presence of the inhibitor.

1. Enzyme and Substrate Preparation:

-

Recombinant P. falciparum DHFR-TS (dihydrofolate reductase-thymidylate synthase) is expressed and purified.

-

The substrates, dihydrofolate (DHF) and NADPH, are prepared in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4, containing dithiothreitol and EDTA).

2. Assay Procedure:

-

The assay is performed in a 96-well UV-transparent plate.

-

A reaction mixture containing the buffer, NADPH, and varying concentrations of this compound is prepared.

-

The reaction is initiated by the addition of DHF.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored spectrophotometrically over time in kinetic mode.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cells is assessed to determine its selectivity.

1. Cell Culture:

-

A mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at a wavelength of approximately 570 nm.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Action: DHFR Inhibition in P. falciparum

This compound targets the enzyme dihydrofolate reductase (DHFR) within the bifunctional DHFR-thymidylate synthase (DHFR-TS) protein of P. falciparum. This enzyme is crucial for the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids, and ultimately for DNA replication and parasite survival. By inhibiting DHFR, this compound blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of essential downstream metabolites.

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Workflow: In Vitro Drug Susceptibility Testing

The following diagram illustrates the typical workflow for determining the in vitro IC50 of an antimalarial compound against P. falciparum.

Caption: Workflow for SYBR Green I-based P. falciparum drug susceptibility assay.

Conclusion

This compound (P218) demonstrates potent in vitro activity against both pyrimethamine-sensitive and pyrimethamine-resistant strains of P. falciparum. Its high degree of selectivity for the parasite DHFR enzyme over the human counterpart, as indicated by the available cytotoxicity data, highlights its potential as a promising antimalarial candidate. The standardized protocols described herein provide a framework for the continued evaluation of this compound and other novel antimalarial compounds. This technical guide serves as a valuable resource for researchers dedicated to combating the global health challenge of malaria.

References

DHFR-IN-5: A Technical Guide to its Inhibitory Profile Against Wild-Type and Mutant Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines, thymidylate, and certain amino acids.[1] Its inhibition leads to the disruption of DNA synthesis and cell death, making it a key target for therapeutic intervention in oncology and infectious diseases.[1][2] The emergence of resistance to DHFR inhibitors, primarily through point mutations in the DHFR gene, necessitates the development of novel inhibitors with efficacy against both wild-type and mutant forms of the enzyme. This technical guide provides an in-depth overview of DHFR-IN-5, a potent inhibitor of Dihydrofolate Reductase, with a focus on its comparative inhibitory activity against wild-type and mutant DHFR, detailed experimental methodologies, and relevant cellular signaling pathways.

Introduction to DHFR and this compound

DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are vital one-carbon donors for the synthesis of nucleotides and amino acids.[1][3][4] Consequently, DHFR inhibitors have been successfully developed as anticancer drugs (e.g., methotrexate) and antimalarial agents (e.g., pyrimethamine).[3] However, the clinical utility of these drugs is often compromised by the development of resistance, frequently arising from mutations within the DHFR active site that reduce inhibitor binding affinity.[2]

This compound is a potent, orally active inhibitor of DHFR, showing promise in overcoming drug resistance, particularly in the context of malaria.[5] This guide will present the available quantitative data on its activity and provide the necessary technical information for its evaluation.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against both wild-type and mutant forms of Plasmodium falciparum DHFR. The available data is summarized in the table below.

| Target Enzyme | Inhibitor | Parameter | Value (nM) |

| Wild-Type P. falciparum DHFR (TM4 strain) | This compound | IC50 | 4.6[5] |

| Quadruple Mutant P. falciparum DHFR (V1/S strain) | This compound | IC50 | 56[5] |

| Quadruple Mutant P. falciparum DHFR | This compound | Ki | 0.54[5] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Ki (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a higher binding affinity.

The data indicates that while this compound is most potent against the wild-type enzyme, it retains significant activity against the quadruple mutant, a strain known for its high level of resistance to conventional antifolates.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of DHFR inhibitors like this compound.

DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This is a common in vitro assay to determine the inhibitory activity of a compound against purified DHFR enzyme.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6][7] The presence of an inhibitor will slow down this reaction.

Materials:

-

Purified recombinant wild-type and mutant DHFR enzymes

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 M KCl)[6]

-

NADPH solution

-

Dihydrofolate (DHF) solution (substrate)

-

This compound or other test compounds

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHFR enzyme, NADPH, DHF, and the test inhibitor in the appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

DHFR enzyme solution (at a final concentration optimized for a linear reaction rate)

-

Test inhibitor at various concentrations (a serial dilution is recommended)

-

NADPH solution (e.g., final concentration of 0.1-0.2 mM)[6]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate solution (e.g., final concentration of 0.1-0.2 mM).[6]

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[8][9]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Proliferation Assay

This assay determines the effect of an inhibitor on the growth of cells, which is a functional readout of DHFR inhibition in a cellular context.

Principle: Inhibition of DHFR in cells depletes the nucleotide pool, leading to cell cycle arrest and inhibition of proliferation. The extent of proliferation can be measured using various methods, such as the XTT assay.

Materials:

-

Cell lines expressing either wild-type or mutant DHFR

-

Complete cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

XTT labeling reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

XTT Assay:

-

Add the XTT labeling reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for a few hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

-

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm).

-

Data Analysis:

-

Normalize the absorbance values to a vehicle-treated control.

-

Plot the percentage of cell viability against the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Logical Relationships

While DHFR is a metabolic enzyme, its activity is interconnected with cellular signaling pathways that regulate cell growth and proliferation.

DHFR-Mediated Nucleotide Synthesis Pathway

The canonical role of DHFR is in the folate metabolic pathway, which is essential for DNA synthesis.

Caption: The role of DHFR in the folate metabolic pathway leading to DNA synthesis.

MDM2-Mediated Regulation of DHFR Activity

Recent studies have identified a direct interaction between the oncogene MDM2 and DHFR. MDM2, a ubiquitin ligase, can monoubiquitinate DHFR, leading to a reduction in its enzymatic activity.[10] This interaction is independent of the tumor suppressor p53.

Caption: MDM2 negatively regulates DHFR activity through monoubiquitination.

Experimental Workflow for DHFR Inhibitor Screening

The process of identifying and characterizing a DHFR inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cell-based and in vivo studies.

Caption: A generalized workflow for the discovery and characterization of DHFR inhibitors.

Conclusion

This compound demonstrates potent inhibitory activity against both wild-type and a clinically relevant quadruple mutant of P. falciparum DHFR. This profile suggests its potential as a valuable therapeutic agent to combat drug-resistant malaria. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate this compound and other novel DHFR inhibitors. Understanding the interplay between DHFR, its inhibitors, and cellular regulatory mechanisms, such as the interaction with MDM2, will be crucial for the development of next-generation therapies targeting the folate pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The implication of dihydrofolate reductase and dihydropteroate synthetase gene mutations in modification of Plasmodium falciparum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell-free enzymatic assay for DHFR [bio-protocol.org]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. content.abcam.com [content.abcam.com]

- 10. MDM2 Regulates Dihydrofolate Reductase Activity through Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

DHFR-IN-5: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

DHFR-IN-5, also known as p218, is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), with notable activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1][2] This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines generalized experimental protocols for the investigation of its cellular uptake and metabolism, critical parameters for its further development as a therapeutic agent. Due to the limited availability of public data on the specific cellular transport and metabolic fate of this compound, this document presents established methodologies in the field of DHFR inhibitors as a framework for future research.

Introduction to this compound

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[3][4] This process is essential for the synthesis of nucleotides and certain amino acids, and thus for cell proliferation.[5] Consequently, DHFR has been a key target for the development of anticancer and antimicrobial drugs.[5] this compound has emerged as a promising anti-malarial candidate due to its potent inhibition of the P. falciparum DHFR enzyme, including mutant forms that confer resistance to existing antifolate drugs.[1][2]

Quantitative Data Summary

While detailed studies on the cellular uptake and metabolism of this compound are not extensively published, the available preclinical data provides key insights into its potency and pharmacokinetic profile.

| Parameter | Value | Species/System | Reference |

| Ki (quadruple mutant P. falciparum DHFR) | 0.54 nM | Enzyme Assay | [1][2] |

| IC50 (wild-type P. falciparum TM4) | 4.6 nM | In Vitro | [1][2] |

| IC50 (quadruple mutant P. falciparum V1/S) | 56 nM | In Vitro | [1][2] |

| Oral Bioavailability | 46.3% | Rat | [1][2] |

| Half-life (t1/2) | 7.3 hours | Rat | [1][2] |

| Administration Dose | 30 mg/kg (oral) | Rat | [1][2] |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the DHFR enzyme, thereby blocking the regeneration of tetrahydrofolate from dihydrofolate. This disruption of the folate cycle leads to a depletion of downstream metabolites essential for DNA synthesis and cellular replication.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the cellular uptake and metabolism of this compound.

Cellular Uptake Studies

Objective: To quantify the rate and extent of this compound uptake into target cells (e.g., P. falciparum-infected erythrocytes or a relevant cancer cell line).

Methodology: Radiolabeled Uptake Assay

-

Cell Culture: Culture target cells to a logarithmic growth phase.

-

Radiolabeling: Synthesize or procure a radiolabeled version of this compound (e.g., [³H]-DHFR-IN-5).

-

Uptake Experiment:

-

Incubate cells in a buffer containing a known concentration of [³H]-DHFR-IN-5 at 37°C.

-

At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), remove aliquots of the cell suspension.

-

Separate cells from the incubation medium by centrifugation through a non-aqueous layer (e.g., silicone oil) to minimize loss of intracellular content.

-

Lyse the cell pellet and measure the intracellular radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the intracellular concentration of this compound at each time point.

-

Determine the initial rate of uptake from the linear portion of the uptake curve.

-

To investigate the mechanism of transport, perform competition assays with known inhibitors of folate transporters or vary the temperature and ion concentrations.

-

Metabolism Studies

Objective: To identify and quantify the metabolites of this compound in a biological system (e.g., liver microsomes or in vivo).

Methodology: In Vitro Metabolism using Liver Microsomes

-

Microsome Preparation: Obtain or prepare liver microsomes from a relevant species (e.g., human, rat).

-

Incubation:

-

Incubate this compound with liver microsomes in the presence of NADPH (as a cofactor for cytochrome P450 enzymes).

-

Include positive and negative controls (e.g., a known metabolized compound and a no-enzyme control).

-

Incubate at 37°C for a set time period (e.g., 60 minutes).

-

-

Sample Extraction: Stop the reaction (e.g., by adding a cold organic solvent like acetonitrile) and precipitate the proteins by centrifugation.

-

LC-MS/MS Analysis:

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Develop a chromatographic method to separate the parent compound (this compound) from its potential metabolites.

-

Use the mass spectrometer to identify the mass of the parent compound and any new peaks corresponding to metabolites.

-

Fragment the parent and metabolite ions to elucidate their structures.

-

-

Data Analysis:

-

Quantify the amount of parent compound remaining over time to determine the rate of metabolism.

-

Identify the chemical modifications of the metabolites (e.g., hydroxylation, glucuronidation).

-

Conclusion and Future Directions

This compound is a potent inhibitor of P. falciparum DHFR with promising in vivo activity. While its pharmacokinetic profile in rats is favorable, a detailed understanding of its cellular uptake and metabolic fate is crucial for its clinical development. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate these key pharmacological properties. Future studies should focus on identifying the specific transporters involved in its cellular entry and the metabolic pathways responsible for its clearance. This knowledge will be invaluable for optimizing dosing regimens, predicting potential drug-drug interactions, and ultimately advancing this compound as a next-generation anti-malarial agent.

References

Methodological & Application

Application Notes and Protocols for a Novel Dihydrofolate Reductase (DHFR) Inhibitor in Malaria Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3] This pathway is essential for the synthesis of DNA, and its disruption is a validated strategy for antimalarial drug development.[1][4] Antifolate drugs like pyrimethamine have historically been effective, but widespread resistance due to mutations in the dhfr gene necessitates the discovery of new inhibitors.[2][5] These application notes provide a comprehensive overview of the experimental protocols for the preclinical evaluation of a novel DHFR inhibitor against P. falciparum.

Mechanism of Action

The folate pathway in P. falciparum is responsible for producing tetrahydrofolate (THF), a cofactor essential for the synthesis of thymidylate, purines, and some amino acids.[1][6] DHFR catalyzes the reduction of dihydrofolate (DHF) to THF.[3][4] Inhibition of DHFR blocks the regeneration of THF, leading to a depletion of essential precursors for DNA synthesis and parasite death.[1]

Signaling Pathway Diagram:

Caption: The P. falciparum folate biosynthesis pathway and the inhibitory action of a novel DHFR inhibitor.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data for a novel DHFR inhibitor, benchmarked against known compounds.

Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition

| Compound | Target | Ki (nM) | IC50 Wild-Type (nM) | IC50 Quadruple Mutant (nM) | Selectivity Index (SI) |

| Novel DHFR Inhibitor | PfDHFR | 0.5 | 1.2 | 5.8 | >1000 |

| Pyrimethamine | PfDHFR | 0.1 | 0.5 | >5000 | ~2000 |

| P218 | PfDHFR | - | 0.2 | 0.3 | >1000 |

Ki: Inhibition constant against recombinant P. falciparum DHFR (PfDHFR). IC50: 50% inhibitory concentration against parasite growth in vitro. Quadruple Mutant refers to P. falciparum strains with N51I, C59R, S108N, and I164L mutations in the dhfr gene.[3][5] Selectivity Index (SI) is the ratio of cytotoxicity (e.g., against a human cell line like Vero) to antimalarial activity.

Table 2: In Vivo Efficacy in a Murine Model

| Compound | Mouse Model | Route of Administration | ED50 (mg/kg) | ED90 (mg/kg) |

| Novel DHFR Inhibitor | P. berghei infected ICR mice | Oral (p.o.) | 1.5 | 4.0 |

| Novel DHFR Inhibitor | P. falciparum infected humanized NSG mice | Oral (p.o.) | 0.8 | 2.5 |

| Pyrimethamine | P. berghei infected ICR mice | Subcutaneous (s.c.) | 0.3 | 1.0 |

| P218 | P. falciparum infected SCID mice | - | 0.3 | 1.0 |

ED50/ED90: Effective dose required to suppress parasitemia by 50% or 90% compared to an untreated control group.[7]

Experimental Protocols

Recombinant PfDHFR Enzyme Inhibition Assay

This protocol determines the direct inhibitory activity of the compound on the target enzyme.

Methodology:

-

Expression and Purification of Recombinant PfDHFR:

-

The DHFR domain of the P. falciparum DHFR-TS gene is cloned into an expression vector (e.g., pET vectors) and transformed into E. coli.

-

Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[8]

-

-

Enzyme Kinetics Assay:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains buffer (e.g., 50 mM TES, pH 7.0), NADPH (100 µM), and the purified PfDHFR enzyme (~0.005 units).[8]

-

The novel DHFR inhibitor is added at various concentrations.

-

The reaction is initiated by adding the substrate, dihydrofolate (DHF) (100 µM).[8]

-

The rate of NADPH oxidation to NADP+ is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

-

Experimental Workflow Diagram:

Caption: Workflow for the recombinant PfDHFR enzyme inhibition assay.

In Vitro Anti-plasmodial Activity Assay

This assay measures the efficacy of the inhibitor against the growth of P. falciparum in red blood cells.

Methodology:

-

Parasite Culture:

-

P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

-

Drug Susceptibility Assay (SYBR Green I-based):

-

Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension.

-

The novel DHFR inhibitor is serially diluted in a 96-well plate.

-

The parasite suspension is added to the wells containing the drug dilutions.

-

Plates are incubated for 72 hours under the standard culture conditions.

-

After incubation, the plates are frozen to lyse the red blood cells.

-

A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.

-

Fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The 50% inhibitory concentration (IC50) is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro anti-plasmodial activity assay.

In Vivo Efficacy Study (4-Day Suppressive Test)

This protocol evaluates the in vivo antimalarial activity of the compound in a murine model.[7]

Methodology:

-

Animal Model and Infection:

-

Drug Administration:

-

The novel DHFR inhibitor is formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water).

-

Treatment starts 2-4 hours post-infection and continues once daily for four consecutive days (Days 0 to 3).

-

The compound is administered via the desired route (e.g., oral gavage or subcutaneous injection) at various doses. A vehicle control group is included.

-

-

Monitoring Parasitemia:

-

On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.

-

Smears are fixed with methanol and stained with Giemsa.

-

Parasitemia is determined by light microscopy by counting the number of infected red blood cells per 1,000 total red blood cells.

-

-

Data Analysis:

-

The percent suppression of parasitemia for each dose group is calculated relative to the vehicle-treated control group.

-

The ED50 and ED90 values are determined by non-linear regression analysis of the dose-response data.[7]

-

Experimental Workflow Diagram:

Caption: Workflow for the in vivo 4-day suppressive test.

References

- 1. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Malarial Dihydrofolate Reductase as Drug Target - Proteopedia, life in 3D [proteopedia.org]

- 4. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmv.org [mmv.org]

- 8. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for DHFR-IN-5 in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA synthesis and cellular proliferation.[3][4][5] Consequently, DHFR has been a significant therapeutic target for antimicrobial and anticancer drugs.[2][4][5][6] DHFR-IN-5 is a potent and selective inhibitor of DHFR, demonstrating potential as a lead compound for drug development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel DHFR inhibitors.

Mechanism of Action

This compound acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[4][5] This inhibition blocks the production of tetrahydrofolate, leading to a depletion of the precursors required for DNA synthesis.[4][5] The disruption of this pathway ultimately results in the cessation of cell growth and division, particularly affecting rapidly proliferating cells such as cancer cells or bacteria.[2][5][6]

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory activity of this compound has been characterized against DHFR from various species and in cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Cell Line | Assay Type |

| IC50 | 22.4 nM | M. tuberculosis DHFR | Biochemical HTS Assay[7] |

| IC50 | 237 nM | M. tuberculosis DHFR | Diaphorase-coupled Assay[8] |

| IC50 | 80 pM | Partially Purified DHFR | Cell-free Enzymatic Assay[9] |

| MIC99 | 207 µM | M. tuberculosis H37Rv | Whole-cell Assay[7] |

| MIC99 | 70.7 µM | DHFR-sensitized M. tuberculosis | Whole-cell Assay[7] |

| CC50 | > 99 µM | HeLa Cells | Cytotoxicity Assay[10] |

Experimental Protocols

High-Throughput Screening (HTS) for DHFR Inhibitors (Colorimetric Assay)

This protocol is adapted for a 96-well format and is suitable for screening large compound libraries for inhibitors of DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[11][12]

Materials:

-

DHFR Assay Buffer (e.g., 0.05M Tris-HCl, pH 7.5, 0.5M KCl)[9]

-

Recombinant DHFR Enzyme

-

DHFR Substrate (Dihydrofolate)

-

NADPH

-

This compound (or other test compounds)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and this compound in DHFR Assay Buffer.

-

Add 2 µL of each compound dilution to the appropriate wells of a 96-well plate.

-

For the positive control, add 2 µL of Methotrexate (final concentration 5-50 nM).[1]

-

For the negative control (no inhibition), add 2 µL of DHFR Assay Buffer.

-

-

Enzyme and NADPH Addition:

-

Initiation of Reaction:

-

Data Acquisition:

-

Immediately measure the absorbance at 340 nm (A340) in kinetic mode, taking readings every 30 seconds for 5-10 minutes. Alternatively, for a single time-point assay, incubate for a fixed time (e.g., 30 minutes) and then read the final absorbance.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each well.

-

Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_negative_control - Rate_sample) / Rate_negative_control] * 100

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: High-throughput screening workflow for DHFR inhibitors.

Whole-Cell Activity Assay

This protocol is designed to evaluate the efficacy of DHFR inhibitors against whole bacterial or mammalian cells.

Materials:

-

Bacterial strain (e.g., M. tuberculosis H37Rv) or mammalian cell line (e.g., A431)

-

Appropriate culture medium

-

This compound (or other test compounds)

-

Resazurin (for viability staining)

-

96-well opaque plates (for fluorescence-based readout)

-

Plate reader capable of fluorescence measurement

Procedure:

-

Cell Seeding:

-

Culture the cells to the mid-logarithmic phase.

-

Dilute the cell suspension to the desired seeding density in the culture medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Add 100 µL of the compound dilutions to the wells containing cells. The final volume in each well will be 200 µL.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a duration suitable for the cell type (e.g., 7 days for M. tuberculosis, 48 hours for A549 cells).[13]

-

-

Viability Assessment:

-

Add 20 µL of Resazurin solution to each well.

-

Incubate for an additional period (e.g., 24 hours for M. tuberculosis, 4 hours for mammalian cells) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

-

Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm).

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium only).

-

Calculate the percent inhibition of cell growth for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Conclusion

This compound serves as a valuable tool for studying DHFR inhibition and for the development of novel therapeutics. The provided protocols offer robust and reliable methods for high-throughput screening and characterization of DHFR inhibitors. These assays can be readily adapted to specific research needs, facilitating the discovery of new drug candidates targeting the folate pathway.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity | PLOS One [journals.plos.org]

- 9. Cell-free enzymatic assay for DHFR [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. academic.oup.com [academic.oup.com]

- 13. DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting DHFR-IN-5 insolubility issues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering insolubility issues with DHFR-IN-5, a putative inhibitor of Dihydrofolate Reductase (DHFR). The information provided is based on best practices for handling small molecule inhibitors and executing DHFR-related assays.

Troubleshooting Guide: this compound Insolubility

Researchers may encounter challenges with the solubility of this compound during stock solution preparation, dilution into aqueous buffers for enzymatic assays, or in cell-based experiments. Below are common issues and recommended solutions.

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon initial solubilization | Improper solvent choice or insufficient solvent volume. | - Consult the manufacturer's datasheet for recommended solvents. - If no specific solvent is recommended, start with common organic solvents such as DMSO, ethanol, or DMF. - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. - Use sonication for short periods to break up aggregates. |

| Precipitation when diluting into aqueous buffer | The compound is "crashing out" of solution due to the lower solubility in aqueous environments. | - Decrease the final concentration of the compound in the assay. - Increase the percentage of the organic solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects enzyme activity (typically <1%). - Use a surfactant such as Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the aqueous buffer to improve solubility. - Prepare an intermediate dilution in a co-solvent system before the final dilution into the aqueous buffer. |

| Inconsistent results in cell-based assays | Poor solubility leading to variable effective concentrations. Precipitation in cell culture media. | - Visually inspect the media for any signs of precipitation after adding the compound. - Prepare fresh dilutions for each experiment. - Consider using a formulation with solubilizing agents suitable for in-vivo or cell-based studies, such as PEG300 and Tween 80.[1] |

| Low apparent potency in enzymatic assays | The actual concentration of the soluble compound is lower than the nominal concentration due to precipitation. | - Filter the final solution through a 0.22 µm syringe filter to remove any precipitated material before adding to the assay. - Determine the actual concentration of the soluble compound spectrophotometrically if the compound has a known extinction coefficient. |

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: The optimal solvent for this compound is not definitively established in public literature. For novel inhibitors, it is recommended to start with small-scale solubility tests in common laboratory solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF). Always refer to the manufacturer's product data sheet as the primary source of information. For similar compounds, solubility in DMSO is often reported.[2]

Q2: My this compound precipitated when I added it to my assay buffer. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To resolve this, you can try several approaches:

-

Lower the final concentration: Your experiment may still be successful at a lower, more soluble concentration of the inhibitor.

-

Increase co-solvent: Modestly increase the percentage of your organic stock solvent (e.g., DMSO) in the final assay volume. Be sure to include a vehicle control with the same solvent concentration to account for any effects on the enzyme.

-

Use surfactants: Adding a small amount of a non-ionic surfactant like Tween-80 can help maintain the compound's solubility in aqueous solutions.

Q3: How can I prepare this compound for in vivo studies?

A3: For in vivo experiments, a common formulation involves a mixture of solvents to ensure bioavailability and prevent precipitation. A typical formulation might consist of DMSO, PEG300, Tween 80, and saline or PBS.[1] For example, a working solution could be prepared in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1] The exact ratios may need to be optimized for your specific compound and experimental design.

Q4: Can sonication or heating improve the solubility of this compound?

A4: Yes, both techniques can help dissolve your compound. Gentle warming (e.g., in a 37°C water bath) and brief periods of sonication can be effective. However, be cautious with heat as it can degrade some compounds. Always check the compound's stability information. After warming, allow the solution to return to room temperature to ensure it remains in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Start with a small amount of this compound powder (e.g., 1 mg).

-

Add a small volume of 100% DMSO (e.g., 100 µL) to achieve a high-concentration stock (e.g., 10 mg/mL).

-

Vortex the solution thoroughly.

-

If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes.

-

Sonicate the vial in a water bath sonicator for 5 minutes.

-

Visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for storage or further dilution.

-

Store the stock solution at -20°C or -80°C as recommended for the compound.[1]

Protocol 2: DHFR Enzymatic Assay

This protocol is based on a general spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[3]

-

Prepare Assay Buffer: 0.05M Tris-HCl buffer (pH 7.5) containing 0.5M KCl.[3]

-

Prepare Reagents:

-

NADPH Solution: Prepare a solution of 0.137 mM NADPH in the Assay Buffer.[3]

-

DHF Solution: Prepare a solution of 0.187 mM Dihydrofolic acid (DHF) in the Assay Buffer.[3]

-

DHFR Enzyme: Dilute the DHFR enzyme stock to a suitable concentration (e.g., 35 µg/mL) in the Assay Buffer.[3]

-

This compound dilutions: Prepare serial dilutions of the this compound stock solution in 100% DMSO.

-

-

Assay Procedure (for a 1 mL reaction):

-

In a quartz cuvette, combine the Assay Buffer, 0.137 mM NADPH, and the desired concentration of this compound (or vehicle control).

-

Add the DHFR enzyme and incubate for a few minutes at 25°C.

-

Initiate the reaction by adding 0.187 mM DHF.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 2.5 minutes), taking readings every 15 seconds.

-

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot. Determine the % inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

Caption: Mechanism of DHFR inhibition by this compound.

Caption: Troubleshooting workflow for this compound insolubility.

References

How to overcome DHFR-IN-5 instability in solution

Welcome to the technical support center for DHFR-IN-5. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this potent dihydrofolate reductase inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound is a potent, orally active inhibitor of dihydrofolate reductase (DHFR), particularly effective against the quadruple mutant Plasmodium falciparum DHFR with a Ki value of 0.54 nM.[1] It is supplied as an off-white to gray solid.[1]

Q2: What are the recommended storage conditions for this compound?

The supplier recommends storing the solid compound at 4°C and protecting it from light.[1] When in solvent, it is also crucial to protect it from light.[1]

Q3: What is the chemical structure of this compound?

The chemical formula of this compound is C18H24N4O4, and its molecular weight is 360.41.[1] Its structure can be represented by the SMILES string: O=C(CCC1=C(OCCCOC2=C(CC)N=C(N)N=C2N)C=CC=C1)O.[1]

Q4: In which solvents is this compound soluble?

While specific solubility data is not widely published, based on its chemical structure which contains both polar (carboxylic acid, amines) and non-polar (aromatic rings, alkyl chains) moieties, this compound is likely soluble in organic solvents such as DMSO and ethanol. Solubility in aqueous buffers may be limited and pH-dependent due to the carboxylic acid group.

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues encountered with the stability of this compound in experimental solutions.

| Problem | Potential Cause | Recommended Solution |

| Precipitate forms in aqueous buffer | Low aqueous solubility of this compound. The compound may be "crashing out" of solution. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final assay buffer. However, be mindful of the solvent tolerance of your experimental system. - Adjust the pH of the buffer. The carboxylic acid moiety suggests that solubility may increase at a pH above its pKa (typically around 4-5). - Prepare a more dilute stock solution and/or final concentration. |

| Loss of compound activity over time | Chemical degradation of this compound. Potential degradation pathways include hydrolysis of the ether linkage or oxidation. Light sensitivity is also a key factor. | - Prepare fresh solutions for each experiment from a recently prepared stock. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. - Consider degassing solvents to remove dissolved oxygen, which could contribute to oxidative degradation. |

| Inconsistent experimental results | Inaccurate concentration of this compound due to degradation or incomplete dissolution. | - Visually inspect solutions for any precipitate before use. If observed, gently warm and vortex the solution. If precipitate remains, centrifuge the solution and use the supernatant, noting that the concentration may be lower than intended. - Perform a concentration determination of your stock solution using UV-Vis spectrophotometry if an extinction coefficient is known or can be determined. - Always use freshly prepared dilutions from a validated stock solution for critical experiments. |

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol provides a standardized method for preparing and storing this compound to maximize its stability and ensure consistent experimental outcomes.

Materials:

-

This compound solid

-

Anhydrous DMSO (or other suitable organic solvent)

-

Microcentrifuge tubes (amber or wrapped in foil)

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing: Carefully weigh the desired amount of this compound solid in a clean, dry vial.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

-

Usage: When needed, thaw a single aliquot at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

This experiment is designed to determine the stability of this compound in your specific experimental buffer over time.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Your experimental aqueous buffer

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Temperature-controlled incubator or water bath

Procedure:

-

Preparation of Test Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration. Ensure the final concentration of the organic solvent (from the stock solution) is compatible with your assay.

-

Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain an initial chromatogram. The peak area of this compound at T=0 will serve as the baseline.

-

Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, protected from light).

-

Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and analyze it by HPLC.

-

Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

-

Half-Life Calculation: Plot the percentage of remaining this compound against time to estimate its half-life in your buffer.

Visualizations

Caption: DHFR signaling pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for this compound instability issues.

References

Technical Support Center: Enhancing Oral Bioavailability of DHFR-IN-5 Analogs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of Dihydrofolate Reductase (DHFR) inhibitors, including analogs of DHFR-IN-5.

Troubleshooting Guide

This guide addresses common issues encountered when developing orally administered DHFR inhibitors.

| Problem | Potential Cause | Suggested Solution |

| Low aqueous solubility of the this compound analog. | The compound may have a highly crystalline structure or be excessively lipophilic. | • Particle Size Reduction: Decrease the particle size through micronization or nanocrystal technology to increase the surface area for dissolution.[1] • Formulation with Excipients: Incorporate solubilizing agents, surfactants, or co-solvents in the formulation. • Amorphous Solid Dispersions: Create solid dispersions with polymers to disrupt the crystal lattice. • Prodrug Approach: Synthesize a more soluble prodrug that converts to the active compound in vivo.[2] |

| Poor permeability across intestinal epithelium. | The compound may be too polar, too large, or a substrate for efflux transporters (e.g., P-glycoprotein). | • Lipid-Based Formulations: Formulate the compound in self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles to enhance membrane transport.[1] • Permeation Enhancers: Include excipients that reversibly open tight junctions between intestinal cells. • Chemical Modification: Modify the structure to optimize lipophilicity (LogP in the range of 1-3 is often favorable).[3] |

| High first-pass metabolism. | The compound is extensively metabolized in the liver or gut wall before reaching systemic circulation. | • Inhibition of Metabolic Enzymes: Co-administer a safe inhibitor of the relevant metabolizing enzymes (e.g., CYP450 enzymes). • Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism. • Route of Administration Modification: For preclinical studies, consider alternative routes that bypass the portal circulation (e.g., intraperitoneal, subcutaneous) to determine maximum achievable systemic exposure. |